molecular formula C11H18BClN2O3 B582090 (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride CAS No. 957066-02-3

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B582090
CAS No.: 957066-02-3
M. Wt: 272.536
InChI Key: JULUJZFVUNTJKC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-5-(diethylcarbamoyl)phenylboronic acid with hydrochloric acid. The process may include steps such as hydroboration, where a B-H bond is added over an alkene or alkyne to form the corresponding boronic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale hydroboration reactions followed by purification steps such as flash column chromatography. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid
  • 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
  • 3-Aminophenylboronic acid

Comparison: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a diethylcarbamoyl group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and selectivity .

Properties

IUPAC Name

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUJZFVUNTJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674324
Record name [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-02-3
Record name [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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